SU11657 -

SU11657

Catalog Number: EVT-1533904
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). SU11657, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. SU11657 is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with SU11657 and doxorubicin increases survival of leukemic mice.)
Source and Classification

SU11657 is derived from a series of chemical compounds developed by Sugen, Inc., which was later acquired by the pharmaceutical company Pharmacia. The compound is primarily classified under the category of kinase inhibitors, specifically targeting vascular endothelial growth factor receptors and platelet-derived growth factor receptors. This classification places SU11657 among other notable therapeutic agents aimed at treating various forms of cancer and other diseases characterized by abnormal cellular signaling.

Synthesis Analysis

Methods and Technical Details

The synthesis of SU11657 involves several key steps, utilizing standard organic chemistry techniques. The initial synthesis begins with the formation of a substituted phenyl ring, which is subsequently coupled with an amine to introduce the necessary functional groups.

  1. Starting Materials: The synthesis typically starts with readily available aromatic compounds.
  2. Reactions: Key reactions include:
    • Nucleophilic substitution: This step introduces amino groups onto the aromatic ring.
    • Coupling reactions: These are utilized to link different molecular fragments together.
  3. Purification: After synthesis, the compound is purified using chromatography techniques to isolate SU11657 from by-products.

The detailed synthetic route may involve multiple reaction conditions, including temperature control and solvent selection, to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of SU11657 can be represented by its chemical formula, which includes various functional groups essential for its activity as a kinase inhibitor. The compound's three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformation and interaction with target proteins.

  • Molecular Formula: C22_{22}H24_{24}N4_{4}O
  • Molecular Weight: Approximately 360.45 g/mol
  • Key Functional Groups: Includes amines and aromatic rings which are crucial for binding to kinase targets.
Chemical Reactions Analysis

Reactions and Technical Details

SU11657 undergoes various chemical reactions that are pivotal for its activity:

  1. Binding Interactions: The compound binds selectively to the ATP-binding site of receptor tyrosine kinases.
  2. Inhibition Mechanism: Upon binding, SU11657 inhibits the phosphorylation process that activates these kinases, thereby blocking downstream signaling pathways critical for tumor growth.
  3. Metabolic Stability: Studies on metabolic stability indicate that SU11657 is resistant to rapid degradation by liver enzymes, enhancing its potential as a therapeutic agent.
Mechanism of Action

Process and Data

The mechanism of action for SU11657 primarily involves:

  1. Target Engagement: SU11657 selectively binds to the active site of receptor tyrosine kinases.
  2. Inhibition of Phosphorylation: By occupying this site, it prevents ATP from binding, thus inhibiting the phosphorylation of downstream substrates involved in cell proliferation.
  3. Impact on Tumor Growth: This inhibition leads to reduced angiogenesis (formation of new blood vessels) and decreased tumor cell proliferation.

Preclinical studies have demonstrated significant antitumor activity in various cancer models, supporting its potential use in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SU11657 exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: The melting point is typically reported around 150-155 °C.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

SU11657 has several promising applications in scientific research:

  1. Cancer Therapeutics: Its primary application lies in oncology as a potential treatment for various cancers through its action as a receptor tyrosine kinase inhibitor.
  2. Research Tool: It serves as a valuable tool in studying signaling pathways involved in cancer progression and metastasis.
  3. Combination Therapies: Ongoing research explores its use in combination with other therapies to enhance efficacy against resistant cancer types.
Introduction

Pharmacological Profile of SU11657 as a Multitargeted Tyrosine Kinase Inhibitor

SU11657 is an orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) belonging to the class III/V receptor kinase inhibitor family. It exhibits potent activity against multiple kinase targets, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and stem cell factor receptor (c-KIT). Structurally, it stabilizes inactive kinase conformations through competitive ATP-binding site inhibition, thereby suppressing phosphorylation and downstream signaling cascades [1] [5]. Preclinical pharmacokinetic studies demonstrate its bioavailability and sustained plasma concentrations following oral administration, enabling consistent target suppression [5]. Unlike monoclonal antibodies, SU11657’s small molecular weight facilitates intracellular penetration, making it suitable for targeting both tumor cells and stromal components [10].

Table 1: Key Pharmacokinetic and Physicochemical Properties of SU11657

PropertyCharacteristic
Molecular Weight~500 Da (small molecule)
Administration RouteOral
Primary TargetsFLT3, PDGFRβ, VEGFR1/2, c-KIT
Selectivity ClassMultitargeted (Class III/V RTK inhibitor)
MechanismCompetitive ATP-binding site blockade

Molecular Targets: FLT3, PDGFR, VEGFR, and c-KIT Signaling Pathways

SU11657 simultaneously disrupts four pivotal signaling axes implicated in tumorigenesis and angiogenesis:

  • FLT3: Frequently mutated in acute myeloid leukemia (AML) (e.g., internal tandem duplications (ITD)), FLT3 triggers constitutive activation of STAT5, PI3K/AKT, and RAS/MAPK pathways, promoting proliferation and survival. SU11657 inhibits FLT3-ITD autophosphorylation, inducing G1/S cell-cycle arrest and apoptosis in AML models at nanomolar concentrations [3] [9].
  • PDGFRβ: Expressed in tumor stroma and pericytes, PDGFRβ supports vascular stabilization. SU11657 blocks pericyte recruitment, destabilizing immature tumor vasculature [5].
  • VEGFR1/2: SU11657 suppresses VEGF-driven endothelial proliferation and vascular permeability. In neuroblastoma xenografts, it reduces microvessel density by 63–96%, confirming potent antiangiogenic activity [5] [4].
  • c-KIT: Inhibition disrupts SCF-mediated survival signals in malignancies like gastrointestinal stromal tumors (GISTs) and neuroblastoma [5] [10].

Table 2: Molecular Targets and Functional Consequences of SU11657 Inhibition

TargetRole in CancerDownstream PathwaysInhibition Consequence
FLT3AML proliferation/survivalSTAT5, PI3K/AKT, RAS/MAPKCell-cycle arrest, apoptosis
PDGFRβPericyte recruitment, vascular stabilityPI3K, PLCγVessel destabilization
VEGFR1/2Angiogenesis, vascular permeabilityERK, PI3K/AKTReduced angiogenesis, vessel normalization
c-KITStem cell survival, tumor growthPI3K/AKT, JAK/STATImpaired survival, apoptosis

Rationale for Investigating SU11657 in Oncology: Radiosensitization and Antiangiogenic Potential

The dual capacity of SU11657 to inhibit tumor cell proliferation and angiogenesis underpins its therapeutic rationale:

  • Antiangiogenic Effects: By targeting VEGFR and PDGFRβ, SU11657 induces "vascular normalization"—pruning immature vessels and improving perfusion. This reduces hypoxia and interstitial fluid pressure, enhancing chemotherapeutic drug delivery [4] [5]. In neuroblastoma xenografts, SU11657 (40 mg/kg/day) reduced vessel surface area by up to 96% and increased plasma VEGF/PDGF-BB levels, indicating compensatory angiogenic feedback [5].
  • Radiosensitization: Hypoxia compromises radiotherapy efficacy by reducing DNA radical fixation. SU11657 mitigates hypoxia through vascular normalization, indirectly sensitizing tumors to radiation [7] [8]. Direct radiosensitization may occur via inhibition of radiation-induced FLT3/VEGFR upregulation, which otherwise activates DNA repair pathways (e.g., AKT-mediated RAD51 expression) [2] [8].
  • Overcoming Chemoresistance: In FLT3-ITD+ AML, SU11657 synergizes with anthracyclines. While doxorubicin alone failed to improve survival in murine models, combining it with SU11657 extended median survival from 42 to 62 days (p=0.003) by restoring chemosensitivity [2].

Table 3: Preclinical Efficacy of SU11657 in Combination Therapies

Cancer ModelTreatmentEfficacy OutcomeReference
AML (FLT3-ITD+)SU11657 + Doxorubicin↑ Median survival (42d → 62d; p=0.003) [2]
Neuroblastoma (SK-N-AS)SU11657 (40 mg/kg/d)90% tumor growth inhibition; ↓ microvessel density [5]
AML (MV4-11 cells)SU11657 (100 nM)Dephosphorylation of FLT3, AKT, STAT5; apoptosis [3]

SU11657 exemplifies the "multitargeted inhibitor" paradigm, designed to counteract compensatory pathway activation—a limitation of single-target agents [6] [10]. Its simultaneous disruption of tumor-autonomous signaling and microenvironmental support mechanisms positions it as a versatile candidate for combinatorial oncology regimens.

Properties

Product Name

SU11657

Synonyms

SU11657; SU11657; SU11657.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.